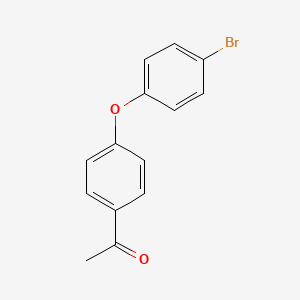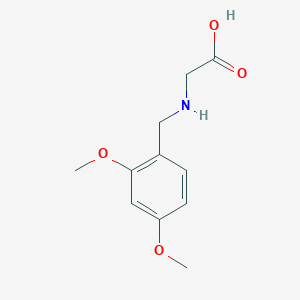
(2,4-Dimethoxy-benzylamino)-acetic acid
概要
説明
(2,4-Dimethoxy-benzylamino)-acetic acid (DMABA) is an organic compound that has been used in scientific research for decades. It is a small molecule that is easily synthesized and has a wide range of applications in the laboratory. DMABA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学的研究の応用
Peptide Synthesis
(2,4-Dimethoxy-benzylamino)-acetic acid: is utilized as a protecting group for the amide side chains of glutamine and asparagine during peptide synthesis . This compound helps in stabilizing the sensitive side chains during the synthesis process. The derivatives formed are crystalline, and the protecting group can be removed by trifluoroacetic acid or anhydrous hydrogen fluoride without side reactions, such as the formation of pyroglutamyl peptides.
Environmental Chemistry
Finally, the compound may find applications in environmental chemistry, where it could be used to study the degradation of similar compounds in the environment or to develop methods for the removal of related contaminants.
Each application mentioned leverages the unique chemical properties of (2,4-Dimethoxy-benzylamino)-acetic acid , demonstrating its versatility and importance in scientific research. The compound’s ability to act as a protecting group in peptide synthesis is particularly noteworthy, as it highlights its potential in the development of new pharmaceuticals and in the study of biochemical processes .
特性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVOIZUSHCYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453060 | |
| Record name | (2,4-dimethoxy-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-benzylamino)-acetic acid | |
CAS RN |
20839-79-6 | |
| Record name | (2,4-dimethoxy-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

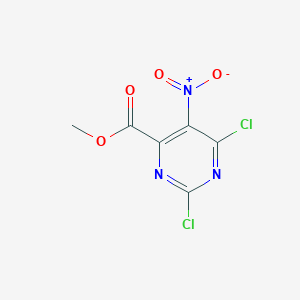
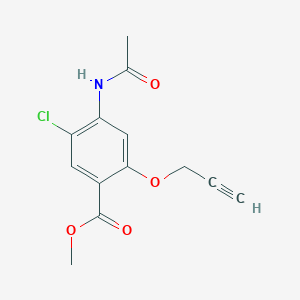
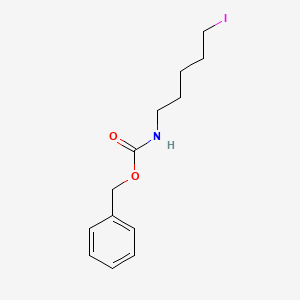
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

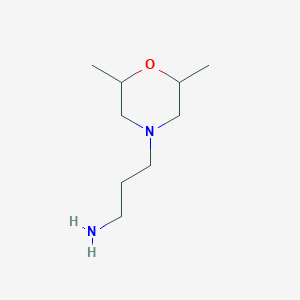


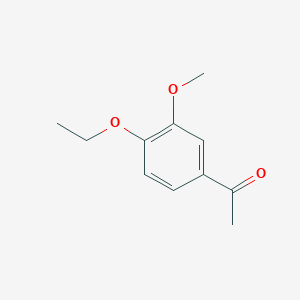


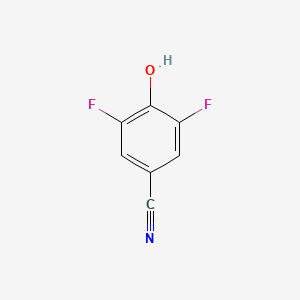
![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)
